5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione
Description
5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core fused with a dione moiety. The methyl groups at the 5- and 7-positions modulate its electronic and steric properties, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
5,7-dimethyl-1,7-dihydroimidazo[4,5-c]pyridine-4,6-dione |
InChI |
InChI=1S/C8H9N3O2/c1-4-5-6(10-3-9-5)8(13)11(2)7(4)12/h3-4H,1-2H3,(H,9,10) |
InChI Key |
AXGGQQVOCUWNNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=O)N(C1=O)C)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Aminopyridine Cyclization with Carboxylic Acid Derivatives
A foundational method involves cyclizing 2-amino-3-methylaminopyridine derivatives with phenylacetic acid. As demonstrated in the synthesis of analogous imidazo[4,5-b]pyridines, pre-introducing an N-methyl group into the pyridine ring ensures regioselectivity. For 5,7-dimethylimidazo[4,5-c]pyridine-dione, the precursor 3 (2-amino-3-methylaminopyridine) undergoes cyclization with a dicarbonyl agent, such as oxalic acid or its derivatives, under dehydrating conditions.
The reaction is catalyzed by N,N′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 60°C, yielding the bicyclic intermediate. Subsequent oxidation with hydrogen peroxide (H₂O₂) introduces the dione functionality at positions 4 and 6. This method achieves moderate yields (51–54%) but requires careful purification via silica gel chromatography to remove imidazole byproducts.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | 2-Amino-3-methylaminopyridine |
| Cyclization Agent | CDI in THF |
| Temperature | 60°C |
| Yield | 51% |
| Oxidation Agent | H₂O₂ |
Ring Closure via Knoevenagel Condensation
An alternative route employs Knoevenagel condensation between 3-bromopyridine-2-amine and 1,3-diketones. This one-pot method, adapted from tri-substituted imidazopyridine syntheses, uses palladium catalysis (Pd(dppf)Cl₂) to facilitate cross-coupling. For instance, reacting 3-bromopyridine-2-amine with pentane-2,4-dione in THF at 60°C forms the imidazo[4,5-c]pyridine core. The methyl groups at positions 5 and 7 arise from the diketone’s methyl substituents.
This approach offers higher yields (70–85%) but necessitates rigorous control over stoichiometry to prevent oligomerization. Post-reaction purification via column chromatography (hexane/ethyl acetate) isolates the target compound.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Solvent | THF |
| Reaction Time | 8 hours |
| Yield | 70–85% |
Multi-Component Reaction Strategies
Acid-Catalyzed Four-Component Synthesis
A four-component reaction involving 1,1-bis(methylthio)-2-nitroethene, diamines, 1,3-indandione, and malononitrile has been repurposed for imidazo[4,5-c]pyridine-dione synthesis. In this method, p-toluenesulfonic acid (p-TSA) catalyzes the sequential formation of heterocyclic ketene aminals (HKAs) and their subsequent cycloaddition with diketones.
The methyl groups at positions 5 and 7 are introduced via the diamine component (e.g., ethylenediamine derivatives), while the dione moiety originates from 1,3-indandione. This route achieves 61–85% yields but requires reflux conditions and prolonged reaction times (16–24 hours).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | p-TSA (20 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Yield | 61–85% |
Spirocyclic Intermediate Formation
Spiro-imidazo pyridine-indene derivatives, synthesized via malononitrile-promoted cyclization, provide a template for functionalizing the imidazo[4,5-c]pyridine core. By substituting indandione with dimethylated diketones, the dione groups are regioselectively installed. This method’s advantage lies in its scalability, though it demands precise stoichiometric control to avoid side products.
Protective Group Strategies for Functionalization
tert-Butyldimethylsilyl (TBS) Protection
Patent literature describes using TBS groups to protect hydroxymethyl substituents during imidazo[4,5-c]pyridine synthesis. For 5,7-dimethyl-dione derivatives, protecting the pyridine nitrogen with a benzyl group prevents unwanted side reactions during cyclization. After ring closure, catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding the free base.
Key Data:
| Parameter | Value |
|---|---|
| Protective Group | Benzyl |
| Deprotection Agent | H₂/Pd-C |
| Yield (Deprotection) | 89% |
Chlorination and Nucleophilic Substitution
Intermediate chlorination using phosphorus oxychloride (POCl₃) introduces reactive sites for further functionalization. For example, chlorination of the dione precursor at position 4 enables nucleophilic displacement with methylamine to install the 5-methyl group. This stepwise approach ensures precise regiochemistry but involves hazardous reagents and low-temperature conditions (−20°C).
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Aminopyridine Cyclization | 51 | Regioselective N-methylation | Requires chromatography purification |
| Knoevenagel Condensation | 85 | One-pot synthesis | Palladium catalyst cost |
| Four-Component Reaction | 85 | Scalability | Prolonged reaction time |
| TBS Protection | 89 | Prevents side reactions | Multi-step process |
Mechanistic Insights and Reaction Optimization
Cyclization Mechanism
The cyclization of 2-amino-3-methylaminopyridine with CDI proceeds via imidazole carbamate intermediacy. CDI activates the carboxylic acid (e.g., phenylacetic acid) as an acyl imidazolide, which undergoes nucleophilic attack by the pyridine’s amino group. Intramolecular dehydration then forms the imidazo ring.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated derivatives under conditions of phase transfer catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated derivatives (e.g., bromopyridine). The reactions are typically carried out in solvents like acetonitrile, dimethylformamide, or dimethyl sulfoxide, and may require catalysts such as acids, bases, or phase transfer catalysts .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazopyridine compounds. These products can have varied applications depending on their specific chemical properties and functional groups .
Scientific Research Applications
Research has indicated that 5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione exhibits a range of biological activities:
-
Antimicrobial Activity:
- The compound has demonstrated effectiveness against various bacterial strains. Studies have shown that derivatives of imidazo[4,5-c]pyridine compounds can inhibit the growth of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 0.5 μmol/L for certain analogs .
-
Antitumor Properties:
- Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated cytotoxic effects on cancer cell lines, although further investigation is required to elucidate the mechanisms involved.
- Enzyme Inhibition:
Case Study 1: Antitubercular Activity
A study conducted on a series of imidazo[4,5-c]pyridine derivatives highlighted the potential of this compound as a lead compound in the search for new antitubercular agents. The study utilized molecular docking to predict binding affinities and interactions with target proteins. Results indicated promising activity against Mycobacterium tuberculosis with several derivatives showing significant potency .
Case Study 2: Anticancer Potential
In another investigation focused on anticancer properties, various derivatives of imidazo[4,5-c]pyridine were synthesized and evaluated for cytotoxicity against different cancer cell lines. The findings suggested that certain modifications to the imidazo[4,5-c]pyridine scaffold could enhance anticancer activity significantly .
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor positive allosteric modulator, it enhances the inhibitory effects of GABA neurotransmitters, leading to potential therapeutic effects in conditions like anxiety and epilepsy . The compound may also inhibit enzymes such as proton pumps and aromatase, affecting various physiological processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogs, their biological activities, and research findings:
Key Comparative Insights
Structural Modifications
- Substituent Effects : Methyl groups at the 5- and 7-positions (common across analogs) enhance metabolic stability and target binding. Phenyl or carboxamide groups (e.g., in isoxazolo and thiadiazolo derivatives) introduce steric bulk, altering selectivity .
- Core Heterocycle : The imidazo[4,5-c]pyridine core may offer distinct electronic properties compared to triazolo or oxazolo systems, influencing redox behavior or intermolecular interactions.
Biological Activity
5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione, a bicyclic compound belonging to the imidazopyridine family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring fused to a pyridine ring with methyl substitutions at the 5 and 7 positions and a dione functional group at the 4 and 6 positions. Its unique structure suggests diverse biological applications, particularly in cancer therapy and anti-inflammatory treatments.
- Molecular Formula : C₈H₉N₃O₂
- Molecular Weight : 179.18 g/mol
- CAS Number : 958704-27-3
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer activity. In various studies, these compounds have shown promising results against multiple cancer cell lines.
Case Studies
-
Inhibition of Cancer Cell Proliferation
A study demonstrated that derivatives of imidazopyridines exhibited cytotoxic effects on different cancer cell lines. For instance: -
Mechanism of Action
The anticancer effects are attributed to the inhibition of specific targets such as cyclin-dependent kinases (CDKs) and topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Effects
Compounds within the imidazopyridine family have also been investigated for their anti-inflammatory properties. They are believed to modulate pathways involving cytokines and inflammatory mediators.
Research Findings
- A review highlighted that certain derivatives displayed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Comparative Analysis with Related Compounds
The following table summarizes notable compounds structurally related to this compound and their biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylimidazo[4,5-b]pyridine | Imidazole fused with pyridine | Known for mutagenic properties |
| 3-Methyl-1H-imidazo[4,5-c]pyridin-2-one | Imidazole ring with a ketone | Exhibits anti-inflammatory effects |
| 1-Hydroxyimidazo[4,5-b]pyridine | Hydroxy group on the imidazole | Demonstrated enhanced solubility |
| 2-Aminoimidazo[4,5-b]pyridine | Amino group substitution | Increased biological activity against certain bacteria |
Q & A
Q. Table 1: Yield variation with substituent chain length (adapted from )
| Entry | R2 substituent | Yield (%) |
|---|---|---|
| 4 | n-C4H9 | 80 |
| 5 | n-C5H11 | 77 |
| 6 | n-C6H13 | 75 |
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy for structural confirmation (e.g., distinguishing methyl groups at positions 5 and 7).
- High-resolution mass spectrometry (HRMS) to verify molecular formula (C9H11N3O2).
- HPLC with UV detection for purity assessment (>95% threshold).
Referencing SMILES/InChI strings (e.g.,C1C(=O)N2C(=O)NC(=C2N1)C) aids in computational validation .
Advanced: How to address discrepancies in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from variability in assay conditions or structural analogs. For instance, sulfur analogs of pyrimido-diones show altered bioactivity compared to oxygenated forms . To resolve discrepancies:
- Standardize assays (e.g., MIC for antimicrobial activity).
- Compare with structurally similar compounds (e.g., 3-arylpyrimido[4,5-c]pyridazine-diones) to isolate substituent effects .
- Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity.
Basic: What safety protocols are recommended during synthesis?
Methodological Answer:
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
- Store the compound at room temperature in airtight containers, as degradation products may form under humidity .
- Refer to SDS guidelines for emergency handling (e.g., spill neutralization with inert adsorbents).
Advanced: How can computational modeling predict reactivity or regioselectivity?
Methodological Answer:
- Density Functional Theory (DFT) calculates transition-state energies to predict reaction pathways (e.g., electrophilic substitution at the C4 position).
- Molecular Dynamics (MD) simulations assess solvent effects on reaction kinetics.
Software tools like Gaussian or Schrödinger Suite enable virtual screening of derivatives for desired properties (e.g., solubility, stability) .
Advanced: What mechanistic insights can kinetic studies provide for this compound’s reactions?
Methodological Answer:
- Pseudo-first-order kinetics under excess reagent conditions identify rate-determining steps (e.g., cyclization vs. condensation).
- Isolation of intermediates (e.g., via quenching at timed intervals) reveals reaction pathways. For example, phase-transfer catalysis in imidazo-pyridine synthesis proceeds through a nucleophilic addition-elimination mechanism .
Basic: How to assess thermal stability for long-term storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA) measures decomposition onset temperatures.
- Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., melting points).
- Store in amber vials under inert gas (N2/Ar) to prevent oxidation, referencing stability data from analogous compounds .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
- Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) at positions 5 and 7.
- Use principal component analysis (PCA) to cluster bioactivity data (e.g., IC50 values) against physicochemical descriptors (e.g., Hammett σ constants).
- Cross-validate results with in silico docking studies (e.g., binding affinity to target enzymes) .
Basic: What solvents are optimal for recrystallization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
